molecular formula C26H23ClN2O4S B2793417 ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-76-8

ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2793417
CAS No.: 339277-76-8
M. Wt: 494.99
InChI Key: AOSDZLRTDOMJRD-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a tetrasubstituted imidazole derivative featuring a sulfonyl group attached to a 2-chlorobenzyl moiety and an ethyl acetate ester at the 1-position of the imidazole core. Its synthesis likely involves cyclocondensation of 1,2-diketones (e.g., benzil), aldehydes, and amines in the presence of ammonium acetate and glacial acetic acid, as seen in analogous imidazole syntheses . The 2-chlorobenzyl group may be introduced via nucleophilic substitution using 2-chlorobenzyl chloride under conditions similar to those described in a patent (e.g., DMF, potassium carbonate, 100°C) . Structural characterization of such compounds typically employs spectroscopic techniques (UV-Vis, FT-IR) and crystallographic tools like SHELXL, OLEX2, or WinGX .

Properties

IUPAC Name

ethyl 2-[2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(20-13-7-4-8-14-20)24(19-11-5-3-6-12-19)28-26(29)34(31,32)18-21-15-9-10-16-22(21)27/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSDZLRTDOMJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring. This mechanism might be involved in the compound’s interaction with its targets.

Pharmacokinetics

It’s known that methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents. This suggests that the compound could potentially have similar properties, which could impact its bioavailability.

Result of Action

It’s known that indole derivatives have diverse biological activities. This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Sulfonyl Group

The electronic and steric effects of substituents on the benzyl sulfonyl group significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) CAS Number Molecular Formula Molar Mass (g/mol) Key Differences
Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 2-Cl - C₂₈H₂₃ClN₂O₄S 519.01* Reference compound; 2-Cl enhances electrophilicity
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4-F 339277-80-4 C₂₆H₂₃FN₂O₄S 478.54 4-F increases polarity and metabolic stability
Ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4-OCH₃ 339277-84-8 C₂₇H₂₆N₂O₅S 490.57 4-OCH₃ reduces electron deficiency of sulfonyl group

Notes:

  • The 4-methoxy analog’s higher molar mass (490.57 vs. 478.54 for 4-F) reflects the bulkier methoxy group, which could impact solubility and crystallinity.

Sulfonyl vs. Sulfanyl Derivatives

Replacing the sulfonyl (SO₂) group with sulfanyl (S-) alters electronic properties and biological interactions:

Core Imidazole Modifications

  • Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 128043-66-3, C₁₄H₁₃ClN₂O₅): The trioxo-imidazolidinyl core lacks aromaticity, reducing π-π stacking interactions compared to the diphenylimidazole system .

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Imidazole Core Formation : Cyclization of benzil derivatives with ammonium acetate under reflux (e.g., in acetic acid) .
  • Sulfonylation : Reaction of the imidazole intermediate with 2-chlorobenzyl sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
  • Esterification : Coupling with ethyl bromoacetate using a catalyst like potassium carbonate in anhydrous DMF .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature (cyclization)80–100°CHigher yield at reflux
Catalyst (sulfonylation)TriethylamineReduces side reactions
Solvent (esterification)Dry DMFPrevents hydrolysis

Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonyl-imidazole intermediate .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolves steric effects of the 2-chlorobenzyl and 4,5-diphenyl groups (e.g., as in similar imidazole sulfones ).
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the ethyl acetate triplet (~1.2 ppm) and imidazole proton singlet (~7.3 ppm) .
    • ¹³C NMR : Confirms sulfonyl (δ ~55 ppm) and ester carbonyl (δ ~170 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. ~492.9 g/mol) .

Common Pitfalls : Impurities from incomplete sulfonylation require HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-chlorobenzyl sulfonyl group influence the compound’s reactivity in biological systems?

Methodological Answer:

  • Lipophilicity : The 2-chlorobenzyl group increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Electron-Withdrawing Effects : Sulfonyl groups polarize the imidazole ring, altering binding affinity to targets like kinases or cytochrome P450 enzymes (tested via enzyme inhibition assays) .
  • Steric Hindrance : Molecular docking (e.g., AutoDock Vina) shows steric clashes with bulkier residues in active sites, explaining selectivity differences vs. 3-fluorobenzyl analogs .

Data Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH affecting sulfonyl group ionization). Standardize protocols using TRIS buffer (pH 7.4) .

Q. What strategies can resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability : Assess hepatic metabolism using liver microsomes (e.g., rat S9 fraction) to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Prodrug Design : Replace the ethyl ester with a tert-butyl ester to enhance plasma stability (synthesize analog and compare pharmacokinetics) .
  • In Vivo Imaging : Radiolabel the compound with ¹⁴C (via ester group substitution) to track biodistribution and correlate with in vitro activity .

Case Study : A fluorobenzyl analog showed poor in vivo efficacy due to esterase-mediated cleavage; modifying the ester group improved half-life by 3× .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency against COX-2 .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to identify critical hydrogen bonds between the sulfonyl group and Arg120 in COX-2 .
  • ADMET Prediction : SwissADME predicts BBB penetration (e.g., 2-chlorobenzyl derivatives have lower BBB scores vs. unsubstituted analogs) .

Validation : Synthesize top 3 predicted derivatives and test in a panel of 10 kinase assays to confirm selectivity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Factorial Design : Vary substituents (e.g., halogen position on benzyl, ester chain length) using a 2³ factorial matrix to assess main/interaction effects on bioactivity .
  • Response Surface Methodology (RSM) : Optimize reaction yield vs. steric bulk (e.g., substituent size vs. imidazole ring distortion) .

Q. Example SAR Table :

DerivativeSubstituent (R)IC₅₀ (μM) COX-2logP
Parent compound2-Cl0.453.8
Analog 13-F0.783.2
Analog 24-CH₃1.204.1

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